Product packaging for AMPA receptor modulator-3(Cat. No.:CAS No. 211311-39-6)

AMPA receptor modulator-3

Cat. No.: B1675688
CAS No.: 211311-39-6
M. Wt: 335.4 g/mol
InChI Key: CECANHFDVPUVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fast Excitatory Synaptic Neurotransmission

Fast excitatory synaptic neurotransmission is the primary mechanism by which neurons rapidly communicate with one another, underpinning the brain's computational power. This process begins with the release of an excitatory neurotransmitter, most commonly glutamate (B1630785), from a presynaptic neuron. nih.gov Glutamate then diffuses across the synaptic cleft and binds to specialized receptors on the postsynaptic neuron. This binding triggers the opening of ion channels, leading to an influx of positively charged ions and the depolarization of the postsynaptic membrane. If this depolarization reaches a certain threshold, it initiates an action potential, propagating the signal to the next neuron. AMPA receptors are integral to this process, mediating the majority of this fast excitatory signaling. wikipedia.orgwikipedia.org

Structural and Functional Characteristics of AMPA-type Glutamate Receptors (AMPARs)

AMPA receptors are complex proteins with a modular structure that dictates their function. nih.gov They are composed of four subunits that come together to form a central ion channel. wikipedia.org The intricate architecture of these receptors, including their subunit composition and association with auxiliary proteins, allows for a high degree of functional diversity and regulation.

AMPAR Subunit Composition and Isoforms (e.g., GluA1-4, Flip/Flop Variants)

The functional properties of AMPA receptors are largely determined by their subunit composition. There are four distinct AMPA receptor subunits, designated GluA1, GluA2, GluA3, and GluA4, which are encoded by the genes GRIA1, GRIA2, GRIA3, and GRIA4, respectively. wikipedia.orgnih.gov Most native AMPA receptors are heterotetramers, meaning they are assembled from a combination of different subunits. nih.gov The specific combination of these subunits within the tetrameric structure influences the receptor's ion permeability, gating kinetics, and trafficking within the neuron. wikipedia.orgjneurosci.org For instance, the presence of the GluA2 subunit, which undergoes RNA editing, renders the receptor impermeable to calcium ions. nih.gov In contrast, AMPA receptors lacking the GluA2 subunit are permeable to calcium, a property that has significant implications for synaptic plasticity and excitotoxicity. jneurosci.org

Further diversity is introduced through alternative splicing of the messenger RNA that codes for the AMPA receptor subunits. A notable example is the "flip/flop" cassette, a 38-amino-acid region within the ligand-binding domain that exists in two forms. plos.org This splicing event occurs for all four GluA subunits and gives rise to isoforms with distinct desensitization kinetics, adding another layer of regulatory control to synaptic transmission. plos.org

Table 1: AMPA Receptor Subunits and their Characteristics

Subunit Gene Key Characteristics
GluA1 GRIA1 Often associated with synaptic plasticity and the insertion of receptors during long-term potentiation (LTP). Possesses a long C-terminal tail. wikipedia.org
GluA2 GRIA2 Typically renders the receptor impermeable to Ca²⁺ due to RNA editing (Q/R site). Has a short C-terminal tail. wikipedia.orgnih.gov
GluA3 GRIA3 Contributes to the formation of heteromeric receptors with GluA2. Also has a short C-terminal tail. wikipedia.org
GluA4 GRIA4 Primarily expressed during development and has a long C-terminal tail. wikipedia.orgembopress.org

Role of Auxiliary Subunits (e.g., Transmembrane AMPAR Regulatory Proteins [TARPs], Cornichons, GSG1L, Shisa)

The function and trafficking of AMPA receptors are not solely determined by their core subunits. A diverse array of auxiliary subunits associate with the receptor complex to modulate its properties. nih.govnih.gov These proteins are crucial for shepherding AMPA receptors to the synapse and fine-tuning their activity. mdpi.comvu.nl

Prominent among these are the Transmembrane AMPA Receptor Regulatory Proteins (TARPs) , with stargazin being the prototypical member. mdpi.com TARPs are essential for the trafficking of AMPA receptors to the neuronal surface and their stabilization at the postsynaptic density. mdpi.com They also directly influence the receptor's channel properties, including increasing channel conductance and slowing deactivation and desensitization rates. nih.gov

The cornichon homolog (CNIH) proteins represent another family of auxiliary subunits that can modulate AMPA receptor trafficking and gating. nih.govnih.gov Other auxiliary subunits that have been identified include GSG1L (germ cell-specific gene 1-like) and members of the Shisa protein family, each contributing to the functional diversity of AMPA receptor complexes in different brain regions and developmental stages. nih.govvu.nlroyalsocietypublishing.org

Classification and General Mechanisms of AMPAR Allosteric Modulators

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand (in this case, glutamate). wikipedia.org This binding event induces a conformational change in the receptor that alters its response to the endogenous ligand. Allosteric modulators of AMPA receptors are broadly classified as either positive or negative modulators.

Negative Allosteric Modulators (NAMs)

In contrast to PAMs, negative allosteric modulators (NAMs) reduce the activity of AMPA receptors. nih.govresearchgate.net These compounds bind to an allosteric site and induce a conformational change that decreases the receptor's response to glutamate. johnshopkins.edunih.gov The binding of a NAM can stabilize the receptor in an inhibited state, preventing both activation and positive allosteric modulation. johnshopkins.edunih.gov Certain NAMs, such as those from the 2,3-benzodiazepine class, have been investigated for their potential therapeutic applications, for instance, in conditions associated with excessive glutamate activity. researchgate.net

AMPA Receptor Modulator-3 (LY392098)

This compound is scientifically known as LY392098. ontosight.ainih.gov It is a member of the biarylpropylsulfonamide class of compounds and functions as a potent and selective positive allosteric modulator of AMPA receptors. ontosight.aimdpi.commedchemexpress.com

Detailed Research Findings

Extensive research has been conducted to characterize the pharmacological profile and effects of LY392098. Studies have utilized a range of in vitro and in vivo models to elucidate its mechanism of action and potential therapeutic applications.

In Vitro Studies

In laboratory settings, LY392098 has been shown to potentiate AMPA receptor-mediated currents in a variety of cell types.

Electrophysiological Recordings: In acutely isolated prefrontal cortex neurons, co-application of LY392098 with AMPA resulted in a concentration-dependent enhancement of the current flowing through AMPA receptor channels. nih.gov The potentiation was found to be activity-dependent, meaning it was only observed in the presence of the agonist (AMPA). nih.gov Furthermore, the effect was time-dependent, developing continuously over prolonged application. nih.gov Studies using intracellular application of LY392098 showed no potentiation, indicating an extracellular site of action for the compound. nih.gov In cultured rat hippocampal neurons, LY392098 also demonstrated a reversible and concentration-dependent potentiation of AMPA-activated inward currents. nih.gov

Recombinant Human AMPA Receptors: Studies on human embryonic kidney (HEK293) cells transfected with different human AMPA receptor subunits have provided insights into the subunit selectivity of LY392098. The compound was found to enhance glutamate-stimulated ion influx through homomeric GluA1, GluA2, GluA3, and GluA4 receptors. medchemexpress.com Notably, it also removed the glutamate-dependent desensitization of recombinant GluR4 AMPA receptors. medchemexpress.com The compound showed no activity at human recombinant kainate receptors, highlighting its selectivity for AMPA receptors. medchemexpress.com

Table 2: In Vitro Potency of LY392098 on Recombinant Human AMPA Receptor Subunits

Receptor Subunit EC₅₀ (μM)
GluR1(i) 1.77
GluR2(i) 0.22
GluR2(o) 0.56
GluR3(i) 1.89
GluR4(i) 0.20

Data from Miu et al., 2001. EC₅₀ represents the concentration of LY392098 required to elicit a half-maximal potentiation of glutamate-stimulated ion influx. medchemexpress.com

In Vivo Studies

The effects of LY392098 have also been investigated in living organisms, providing evidence of its central activity and potential behavioral effects.

Electrophysiological Effects in the Prefrontal Cortex: In vivo extracellular recordings from single neurons in the prefrontal cortex of rats demonstrated that intravenous administration of LY392098 enhanced the probability of evoked action potential discharge in response to stimulation of glutamatergic afferents. nih.gov It also increased the spontaneous activity of these neurons, confirming that it is a centrally active positive modulator of native AMPA receptors. nih.gov

Cognitive Enhancement: Preclinical studies have suggested that LY392098 possesses cognition-enhancing properties. For example, it has been shown to improve performance in tasks that require working memory. mdpi.com

Antidepressant-like Effects: In animal models of depression, such as the forced swim test and the tail suspension test, LY392098 has been shown to have antidepressant-like effects. mdpi.comoup.com These effects are thought to be mediated by the potentiation of AMPA receptor function. oup.com

Effects on Long-Term Potentiation (LTP) and Brain-Derived Neurotrophic Factor (BDNF)

Long-Term Potentiation (LTP): LTP is a form of synaptic plasticity that is widely considered to be a cellular correlate of learning and memory. mdpi.com By enhancing AMPA receptor function, PAMs like LY392098 can facilitate the induction and maintenance of LTP. plos.orgtandfonline.com

Brain-Derived Neurotrophic Factor (BDNF): BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity. mdpi.comfrontiersin.org Studies have shown that LY392098 can increase the expression of BDNF in primary neuron cultures. nih.gov The co-application of sub-effective concentrations of AMPA and LY392098 led to significant increases in both BDNF mRNA and protein levels in cortical neurons. nih.gov This effect was blocked by an AMPA receptor antagonist, confirming that it is mediated through AMPA receptor activation. nih.gov The ability of LY392098 to increase BDNF expression suggests a potential mechanism through which it may exert its neuroprotective and cognition-enhancing effects. tandfonline.comnih.gov

Academic Research Significance of AMPAR Modulators

The development of AMPA receptor modulators has been a dynamic and significant area of academic and pharmaceutical research for decades. researchgate.netmdpi.com These compounds have proven to be invaluable tools for understanding the complex regulation of AMPA receptors, including aspects related to their subunit composition, RNA editing, alternative splicing, and interactions with auxiliary subunits. mdpi.com The ability of PAMs to exhibit selectivity for specific AMPA receptor subpopulations distinguishes them from most competitive agonists and offers a more nuanced approach to modulating glutamatergic transmission. wikipedia.orgmdpi.com

The therapeutic potential of AMPAR modulators is vast, with research suggesting benefits for a range of conditions. researchgate.net In preclinical models, AMPAR PAMs have demonstrated cognition- and memory-enhancing effects. wikipedia.org This has led to investigations into their potential for treating cognitive impairments associated with schizophrenia, mild cognitive impairment, and Alzheimer's disease. wikipedia.org Furthermore, their ability to promote the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) opens up possibilities for neuroprotective and regenerative strategies. mdpi.commdpi.com The discovery that the rapid antidepressant effects of ketamine are mediated in part through AMPA receptor signaling has also spurred a resurgence of interest in developing AMPAR modulators for mood disorders. nih.gov

Within the broad landscape of AMPA receptor modulation research, specific compounds are investigated for their unique properties and potential applications. While the specific designation "this compound" does not correspond to a widely recognized compound in the primary scientific literature under that exact name, the principles of its investigation as an allosteric potentiator would follow established research pathways.

A hypothetical "this compound," as a positive allosteric modulator, would be studied to characterize its effects on AMPA receptor function. Research would focus on its ability to potentiate glutamate-induced currents in neuronal preparations. researchgate.netmdpi.com This potentiation is generally understood to result from the modulator stabilizing the open conformation of the receptor and/or reducing the rate of desensitization. researchgate.netnih.gov

The academic investigation of such a compound would involve a variety of experimental techniques. Electrophysiological studies, such as patch-clamp recordings from cultured neurons or brain slices, would be employed to directly measure the modulator's impact on AMPA receptor-mediated currents. nih.govmdpi.com These studies can reveal key characteristics of the modulator, such as its potency, efficacy, and its differential effects on various AMPA receptor subunit combinations (e.g., GluA1, GluA2, GluA3, GluA4) and their splice variants (flip/flop). wikipedia.orgnih.gov

Binding assays using radiolabeled ligands are also crucial for determining the modulator's affinity for its allosteric binding site on the AMPA receptor complex. mdpi.comfrontiersin.org Furthermore, structural biology techniques like X-ray crystallography can provide detailed insights into the precise molecular interactions between the modulator and the receptor, elucidating the mechanism of potentiation at an atomic level. nih.govmdpi.com

The functional consequences of this potentiation are then explored in behavioral models. For a compound like "this compound," research would likely investigate its effects on learning and memory, synaptic plasticity (such as long-term potentiation), and its potential as a therapeutic agent in models of neurological or psychiatric disorders. mq.edu.aunih.gov

Interactive Data Table: Investigated AMPA Receptor Modulators

Compound NameTypeInvestigated ForKey Research Finding
CX-516Low-impact PAMCognitive enhancementOne of the earliest prototypical AMPAR PAMs. wikipedia.org
Tulrampator (CX-1632)High-impact PAMCognitive enhancementA more recent and high-impact AMPAR PAM. wikipedia.org
Aniracetam (B1664956)PAMCognitive enhancementSlows AMPA receptor deactivation. nih.gov
CX614PAMCognitive enhancementPreferentially slows AMPA receptor deactivation. nih.gov
IDRA-21PAMCognitive enhancementDerivatives have shown improved AMPA receptor activity. mdpi.com
ORG-26576PAMADHD, Major Depressive DisorderEnhances the release of BDNF and has nootropic effects in preclinical models. mdpi.com
LY404187PAMCognitive deficits (e.g., in schizophrenia)Preferentially acts on specific AMPA receptor subunits and splice variants. nih.gov
Perampanel (B3395873)Negative Allosteric ModulatorEpilepsy, MigraineActs as an AMPA receptor antagonist. wikipedia.orgdovepress.com
TalampanelNegative Allosteric ModulatorEpilepsyA 2,3-benzodiazepine negative allosteric modulator. dovepress.com
SelurampanelNegative Allosteric ModulatorMigraineAn AMPA-receptor antagonist. dovepress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22FNO2S B1675688 AMPA receptor modulator-3 CAS No. 211311-39-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211311-39-6

Molecular Formula

C18H22FNO2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-[4-(2-fluorophenyl)phenyl]propyl]propane-2-sulfonamide

InChI

InChI=1S/C18H22FNO2S/c1-13(2)23(21,22)20-12-14(3)15-8-10-16(11-9-15)17-6-4-5-7-18(17)19/h4-11,13-14,20H,12H2,1-3H3

InChI Key

CECANHFDVPUVMI-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY392098;  LY 392098;  LY-392098.

Origin of Product

United States

Molecular and Biophysical Pharmacology of Ampar Modulation

Molecular Architecture of AMPAR-Auxiliary Subunit Complexes

The function and pharmacology of AMPA receptors (AMPARs) are intricately linked to their molecular structure, which includes not only the core receptor subunits but also a variety of associated auxiliary proteins.

AMPARs are ionotropic glutamate (B1630785) receptors that form tetrameric complexes from a combination of four core pore-forming subunits: GluA1, GluA2, GluA3, and GluA4. These subunits assemble into a dimer of dimers to create a central ion channel permeable to sodium and, depending on the subunit composition, calcium ions. Each subunit possesses a modular design consisting of an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular carboxyl-terminal domain (CTD). The specific combination of these subunits within the tetramer dictates the receptor's functional properties, including its kinetics, ion permeability, and pharmacology.

The trafficking, localization, and channel gating of AMPARs are profoundly influenced by their interaction with a host of auxiliary proteins. These proteins, which include transmembrane AMPAR regulatory proteins (TARPs), cornichon homologs (CNIHs), and others, bind to the AMPAR core and modulate its function. For instance, TARPs interact with the transmembrane domain of AMPAR subunits and influence channel conductance and gating. These auxiliary subunits create additional binding pockets and can induce conformational changes in the receptor, thereby altering its response to both agonists and modulators.

Biophysical Mechanisms of Allosteric Potentiation

The binding of a positive allosteric modulator to an AMPA receptor leads to distinct changes in the biophysical properties of the receptor's ion channel. These modulators typically enhance the glutamate-evoked currents by slowing the rates of deactivation and desensitization. Deactivation refers to the closure of the channel upon the removal of the agonist, while desensitization is the process by which the receptor enters a non-conducting state despite the continued presence of the agonist. By stabilizing the open state of the channel, positive allosteric modulators increase the total charge transfer in response to a given stimulus, thereby potentiating synaptic transmission.

Modulation of AMPAR Desensitization and Deactivation Kinetics

The functional characteristics of AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system, are largely defined by their rapid activation, desensitization, and deactivation kinetics. Positive allosteric modulators of AMPA receptors can significantly alter these properties, thereby enhancing synaptic responses. While detailed studies on the specific effects of AMPA receptor modulator-3 on these kinetics are not extensively documented in publicly available literature, its classification as a positive allosteric modulator suggests that it likely influences the rate at which the receptor desensitizes in the continued presence of glutamate and the speed at which the channel deactivates upon removal of the agonist. Generally, such modulators are known to slow these processes, leading to a prolonged and enhanced receptor response.

Effects on Channel Gating and Single-Channel Conductance

The gating of the AMPA receptor ion channel, the process of its opening and closing, is a complex event influenced by agonist binding and the conformational state of the receptor. Positive allosteric modulators typically stabilize the open state of the channel or a pre-open, agonist-bound state, thereby increasing the probability of channel opening. The effect of this compound on single-channel conductance, which is the measure of ion flow through an individual channel, has not been specifically detailed in available research. However, it is plausible that by altering the gating mechanism, the modulator could indirectly influence the apparent single-channel properties.

Subunit-Specific Modulation of Receptor Currents (e.g., iGluR4 flip potentiation by this compound)

AMPA receptors are tetrameric assemblies of four subunits (GluA1-4), and their subunit composition dictates their pharmacological and biophysical properties. Research has identified this compound, also known as Compound 5e, as a potentiator of AMPA receptor responses. Specifically, it has been shown to potentiate responses mediated by the iGluR4 (also known as GluA4) subunit, particularly the 'flip' splice variant. medchemexpress.com The potentiation of L-glutamate-mediated responses in HEK-293 cells expressing the iGluR4 flip isoform occurs with a half-maximal effective concentration (EC50) of 4.4 μM. medchemexpress.com This finding highlights a degree of subunit and splice variant selectivity in the action of this compound.

Below is a data table summarizing the known potentiation activity of this compound.

Compound NameTargetActionEC50 (µM)Cell Line
This compound (Compound 5e)iGluR4 flipPotentiation4.4HEK-293

Impact on Calcium Permeability of AMPARs, particularly GluA2-containing receptors

The calcium permeability of AMPA receptors is a critical determinant of their role in synaptic plasticity and excitotoxicity, and it is primarily governed by the presence or absence of the edited GluA2 subunit. AMPA receptors containing the edited GluA2 subunit are generally considered impermeable to calcium, while those lacking this subunit are calcium-permeable. The influence of this compound on the calcium permeability of AMPA receptors, especially those containing the GluA2 subunit, has not been specifically elucidated in the available scientific literature. As a positive allosteric modulator, its primary described action is the potentiation of receptor currents, and any effect on calcium permeability would represent a distinct and significant aspect of its pharmacological profile that warrants further investigation.

Regulation of AMPAR Trafficking and Synaptic Localization

The number of AMPARs at the postsynaptic density (PSD) is not static but is dynamically regulated through a complex interplay of receptor movement and intracellular signaling cascades. This regulation ensures that synaptic strength can be precisely adjusted in response to neuronal activity.

AMPARs are in a constant state of flux, moving between different cellular compartments to modulate synaptic efficacy. This dynamic behavior comprises lateral diffusion, endocytosis, and exocytosis.

Lateral Diffusion: AMPARs are not fixed within the postsynaptic membrane but exhibit significant lateral mobility. They diffuse in the plane of the neuronal membrane, moving between synaptic and extrasynaptic sites. This lateral movement is a crucial step for the exchange of receptors at the synapse and is influenced by factors such as the viscosity of the membrane and interactions with scaffolding proteins. Single-molecule tracking studies have revealed that receptors can be temporarily confined within the synapse before moving to extrasynaptic locations, where they may be internalized.

Endocytosis: The removal of AMPARs from the synaptic membrane, a process critical for long-term depression (LTD), is primarily achieved through clathrin-mediated endocytosis. This process is thought to occur predominantly at extrasynaptic sites. Following lateral diffusion away from the PSD, AMPARs are internalized into endosomes. This internalization is a regulated process, triggered by specific patterns of synaptic activity.

Exocytosis: Conversely, the insertion of AMPARs into the neuronal membrane, which is essential for long-term potentiation (LTP), occurs via exocytosis. Vesicles containing AMPARs fuse with the plasma membrane, delivering new receptors to the surface. Evidence suggests that this insertion often occurs at extrasynaptic or perisynaptic sites, from which the receptors can then diffuse into the synapse. The balance between endocytosis and exocytosis is a key determinant of the number of surface-expressed AMPARs and, consequently, synaptic strength.

Table 1: Key Processes in the Dynamic Movement of AMPA Receptors

Process Description Key Location(s) Role in Synaptic Plasticity
Lateral Diffusion Movement of AMPARs within the plane of the plasma membrane. Synaptic and extrasynaptic membranes Allows for the rapid exchange and redistribution of receptors at the synapse.
Endocytosis Internalization of AMPARs from the cell surface into intracellular vesicles. Predominantly extrasynaptic sites Reduces the number of synaptic AMPARs, contributing to Long-Term Depression (LTD).
Exocytosis Insertion of AMPARs into the plasma membrane from intracellular vesicles. Extrasynaptic and perisynaptic sites Increases the number of surface AMPARs available to enter the synapse, contributing to Long-Term Potentiation (LTP).

The trafficking of AMPARs is tightly controlled by a variety of intracellular signaling pathways, primarily through the phosphorylation of AMPAR subunits and their interacting proteins. Key kinases involved in this regulation include Protein Kinase A (PKA), Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII), Protein Kinase C (PKC), p21-activated kinase-3 (PAK3), and the family of Rho GTPases.

Protein Kinase A (PKA): PKA phosphorylation of the GluA1 subunit at Serine 845 is a critical step in regulating AMPAR trafficking. This phosphorylation event is thought to be necessary for the insertion of GluA1-containing AMPARs into the synaptic membrane during certain forms of synaptic plasticity. nih.govmdpi.com PKA activity can be stimulated by neurotransmitters that increase intracellular cyclic AMP (cAMP) levels.

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key player in LTP. Upon calcium influx through NMDA receptors, CaMKII is activated and phosphorylates the GluA1 subunit at Serine 831. consensus.appconsensus.appnih.gov This phosphorylation enhances the single-channel conductance of the AMPAR. nih.gov CaMKII also phosphorylates a site in the first intracellular loop of GluA1 (Serine 567), which appears to regulate the targeting of the receptor to the synapse. nih.govpnas.org

Protein Kinase C (PKC): PKC also phosphorylates the GluA1 subunit at Serine 831 and another site, Serine 818. nih.govnih.gov Phosphorylation at Serine 818 has been shown to be important for the synaptic delivery of AMPARs during LTP. nih.gov The atypical isoform, PKCλ, has been identified as a critical molecule for GluA1 phosphorylation and synaptic incorporation during LTP. nih.gov

p21-activated kinase-3 (PAK3): Recent research has identified a signaling pathway involving EphB2, the guanine (B1146940) nucleotide exchange factor Zizimin1, the Rho GTPase Cdc42, and PAK3 that regulates the phosphorylation of the GluA1 subunit at a previously unidentified site, Serine 863. pnas.orgnih.gov This phosphorylation controls the surface trafficking of GluA1 in neurons, highlighting a novel pathway for modulating AMPAR localization. pnas.orgnih.gov

Rho GTPases: This family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and also play a significant role in AMPAR trafficking. frontiersin.orgnih.gov They can influence the anchoring, clustering, and movement of AMPARs at the postsynaptic membrane. frontiersin.org For instance, Cdc42 is involved in the PAK3-mediated phosphorylation of GluA1. pnas.org Another Rho GTPase, TC10, has been implicated in the clathrin-independent endocytosis of AMPARs. frontiersin.orgelifesciences.org

Table 2: Kinases and their Phosphorylation Sites on the GluA1 Subunit Regulating AMPAR Trafficking

Kinase Phosphorylation Site Functional Consequence
Protein Kinase A (PKA) Serine 845 Promotes synaptic insertion of GluA1-containing AMPARs. nih.govmdpi.com
CaMKII Serine 831 Increases single-channel conductance. consensus.appconsensus.appnih.gov
CaMKII Serine 567 Regulates synaptic targeting of AMPARs. nih.govpnas.org
Protein Kinase C (PKC) Serine 831 / Serine 818 S818 phosphorylation is important for synaptic delivery during LTP. nih.govnih.govnih.gov
p21-activated kinase-3 (PAK3) Serine 863 Controls surface trafficking of GluA1. pnas.orgnih.gov

Protein Interacting with C-Kinase 1 (PICK1) is a key regulator of AMPAR trafficking, particularly in the context of NMDA receptor-dependent LTD. PICK1 contains a PDZ domain that allows it to bind to the C-terminus of the GluA2 and GluA3 subunits of AMPARs.

The interaction between PICK1 and GluA2 is crucial for the internalization of GluA2-containing AMPARs from the synaptic membrane. During LTD, the influx of calcium through NMDA receptors leads to the activation of signaling cascades that promote the binding of PICK1 to GluA2. This interaction is thought to facilitate the lateral diffusion of AMPARs away from the synapse and their subsequent endocytosis. Furthermore, PICK1 itself can act as a calcium sensor, directly linking calcium signaling to the regulation of AMPAR trafficking.

The trafficking of AMPARs is not solely controlled by intracellular mechanisms but is also influenced by a variety of extracellular protein factors. These secreted molecules can act on neuronal receptors to trigger signaling cascades that ultimately modulate AMPAR surface expression and synaptic localization.

Brain-Derived Neurotrophic Factor (BDNF): BDNF is a well-characterized neurotrophin that plays a critical role in synaptic plasticity. Binding of BDNF to its receptor, TrkB, initiates intracellular signaling pathways, including the Ras-ERK pathway, which can lead to increased transcription and translation of AMPAR subunits and promote their synaptic incorporation. BDNF signaling is known to be involved in the expression of LTP.

Netrin: Netrins are a family of secreted proteins initially identified for their role in axon guidance. More recently, they have been shown to regulate synaptic function. Netrin-1, acting through its receptor DCC, can promote the delivery of GluA1-containing AMPARs to the synapse in an activity-dependent manner, a process that involves the activation of CaMKII.

Table 3: Extracellular Protein Factors Modulating AMPAR Trafficking

Factor Receptor Downstream Signaling Effect on AMPARs
Brain-Derived Neurotrophic Factor (BDNF) TrkB Ras-ERK pathway Increases transcription, translation, and synaptic incorporation.
Netrin-1 DCC CaMKII activation Promotes synaptic delivery of GluA1-containing AMPARs.

Modulation of Synaptic Plasticity Mechanisms

The dynamic regulation of AMPAR trafficking is the primary mechanism underlying the expression of long-term synaptic plasticity, including Long-Term Potentiation (LTP).

LTP is a persistent strengthening of synapses that is widely considered to be a cellular basis for learning and memory. The expression of LTP is critically dependent on an increase in the number and/or function of AMPARs at the postsynaptic membrane.

During the induction of LTP, a strong synaptic stimulus leads to the activation of NMDA receptors and a subsequent influx of calcium. This calcium signal triggers the activation of kinases such as CaMKII and PKC. These kinases then phosphorylate AMPAR subunits, particularly GluA1, which promotes the exocytosis of AMPAR-containing vesicles at extrasynaptic sites. These newly inserted receptors then laterally diffuse to and are trapped at the synapse, leading to an increase in the postsynaptic response to glutamate.

The maintenance of LTP involves mechanisms that stabilize the increased number of synaptic AMPARs. This can involve further post-translational modifications of AMPARs and their interacting proteins, as well as structural changes at the synapse. The continued activity of kinases and the regulation of the actin cytoskeleton are thought to be important for the long-term stabilization of potentiated synapses.

AMPAR Modulation in Long-Term Depression (LTD)

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, and it is crucial for neural circuit refinement and memory formation. The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) plays a significant role in the induction and expression of LTD. A key mechanism underlying LTD is the removal of AMPARs from the postsynaptic membrane, a process that can be influenced by AMPA receptor modulators. nih.govyoutube.com

The GluA2 subunit of the AMPAR is particularly critical in N-methyl-D-aspartate receptor (NMDAR)-dependent LTD. frontiersin.org The expression of LTD often involves the endocytosis of AMPARs, a process regulated by the C-terminal domain of the GluA2 subunit. nih.gov However, studies in GluA2 knockout mice have shown that LTD can still be induced, suggesting the existence of alternative or compensatory mechanisms for AMPAR internalization in the absence of this subunit. frontiersin.orgresearchgate.net

Different classes of AMPA receptor modulators can have distinct effects on LTD. For instance, while ampakines, a class of positive AMPA receptor modulators, generally facilitate long-term potentiation (LTP), their effects on LTD can vary. nih.govingentaconnect.com Some ampakines, such as CX546, have been shown to enhance LTD, whereas others have little to no effect. nih.gov This differential modulation of LTD by various ampakines suggests that their mechanisms of action are not uniform and may depend on their specific binding sites and effects on AMPAR kinetics. nih.gov

The table below summarizes the effects of specific AMPA receptor modulators on Long-Term Depression.

AMPA Receptor ModulatorEffect on LTDReference
CX546Enhanced nih.gov

Effects on Synaptic Strength and Efficacy

AMPA receptor modulators directly impact synaptic strength and efficacy by altering the properties of AMPAR-mediated currents. These modulators, by binding to allosteric sites on the AMPA receptor, can slow the receptor's deactivation and desensitization, thereby prolonging the synaptic response to glutamate. nih.govingentaconnect.com This potentiation of AMPAR function leads to an increase in the amplitude and/or duration of the excitatory postsynaptic current (EPSC), which is a direct measure of synaptic strength. nih.gov

The effects of AMPA receptor modulators on synaptic strength can differ based on the specific compound and the neuronal population. For example, Type I ampakines, such as CX546, are particularly effective at prolonging synaptic responses, while Type II ampakines, like CX516, primarily increase the amplitude of the response. nih.gov These distinct effects are thought to arise from interactions with different allosteric binding sites on the AMPA receptor complex. nih.gov Furthermore, the impact of these modulators can vary between different brain regions and cell types. For instance, increases in EPSCs are reportedly larger in CA1 pyramidal cells of the hippocampus compared to neurons in the thalamus or hippocampal interneurons. nih.gov

The sustained enhancement of AMPAR function by these modulators can also lower the threshold for inducing synaptic plasticity, such as LTP. nih.gov By amplifying the postsynaptic response to a given presynaptic stimulus, AMPA receptor modulators can facilitate the activation of NMDARs, a critical step in the induction of many forms of LTP. nih.gov

Below is a data table detailing the effects of different AMPA receptor modulators on synaptic strength.

AMPA Receptor ModulatorPrimary Effect on Synaptic ResponseNotable CharacteristicsReference
CX546 (Type I)Prolongs synaptic responseMore effective in prolonging response duration nih.gov
CX516 (Type II)Increases response amplitudePrimarily enhances the peak amplitude of the current nih.gov
Aniracetam (B1664956)Potentiates AMPAR currents and facilitates LTP inductionOne of the earliest studied AMPA receptor modulators nih.govingentaconnect.com

Changes in AMPAR Modulator Pharmacology During Synaptic Plasticity

The pharmacological effects of AMPA receptor modulators can be influenced by the state of synaptic plasticity. During processes like LTP and LTD, the number, subunit composition, and phosphorylation state of synaptic AMPARs are altered, which can, in turn, affect the binding and efficacy of allosteric modulators. nih.govunc.edu For example, the induction of LTP often involves the insertion of new AMPARs, particularly those containing the GluA1 subunit, into the postsynaptic membrane. nih.gov These newly inserted receptors may have different sensitivities to modulators compared to the pre-existing receptor population.

Conversely, the presence of an AMPA receptor modulator can influence the induction and expression of synaptic plasticity. By enhancing AMPAR-mediated depolarization, these compounds can facilitate the induction of LTP. ingentaconnect.com The interaction between AMPA receptor modulators and the molecular machinery of synaptic plasticity is complex and bidirectional. The ongoing synaptic activity and the history of plasticity at a given synapse can shape the response to a modulator, and the modulator itself can alter the rules for inducing further plastic changes.

Impact on Neuronal Networks and Circuitry

Enhancement of Excitatory Neurotransmission in Specific Brain Regions

Positive allosteric modulators of AMPA receptors enhance fast excitatory neurotransmission throughout the brain. escholarship.org This enhancement is not uniform and can exhibit regional specificity, leading to a more pronounced effect in certain brain circuits. escholarship.org For example, the effects of some ampakines are more potent in the hippocampus than in the thalamus. nih.gov This regional selectivity may be due to the differential expression of AMPA receptor subunits and their associated proteins across various brain areas. nih.gov

The amplification of excitatory signals by AMPA receptor modulators can have a multiplier effect within complex neural circuits, such as those found in the cortex. escholarship.org By strengthening the connections within these networks, these compounds can intensify cortical processing and influence the output to downstream brain regions. escholarship.org This "pharmacological encephalization" suggests that AMPA receptor modulators can selectively augment the function of higher-order brain circuits involved in cognition and memory. escholarship.org

Activity-Dependent Neurotrophic Factor Expression (e.g., BDNF)

A significant impact of AMPA receptor modulation on neuronal networks is the increased expression of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF). nih.govjneurosci.org Positive modulation of AMPA receptors leads to a rapid and sustained increase in BDNF mRNA and protein levels in various brain regions, including the hippocampus and cortex. jneurosci.orgresearchgate.net This effect is activity-dependent, meaning that the enhancement of AMPAR function by modulators triggers the cellular signaling cascades that lead to BDNF gene expression. jneurosci.org

The ampakines CX614 and CX546 have been shown to markedly increase BDNF mRNA and protein levels in cultured hippocampal slices. jneurosci.org This upregulation is blocked by AMPA receptor antagonists, confirming that it is a direct consequence of enhanced AMPAR activity. jneurosci.org The induction of BDNF by AMPA receptor modulators is not only observed in vitro but also in vivo, with systemic administration of these compounds leading to increased BDNF expression in the brains of aged rats and mice. jneurosci.org The compound S18986 has also been demonstrated to enhance AMPA-mediated BDNF mRNA and protein expression in primary cortical neuronal cultures. researchgate.net

The increase in BDNF expression is a key mechanism through which AMPA receptor modulators may exert their neuroprotective and cognitive-enhancing effects. BDNF is known to play a crucial role in synaptic plasticity, neuronal survival, and the growth of new neurons and synapses. jneurosci.org

The following table summarizes the research findings on the effects of AMPA receptor modulators on BDNF expression.

AMPA Receptor ModulatorEffect on BDNFBrain Region/Cell TypeTime CourseReference
CX614Markedly increased mRNA and proteinRat entorhinal/hippocampal slicesPeak mRNA at 12 hours, protein elevated at 48 hours jneurosci.org
CX546Increased mRNARat entorhinal/hippocampal slices, aged rat hippocampusModest increase with acute treatment jneurosci.org
S18986Enhanced AMPA-mediated mRNA and protein expressionRat primary cortical neuronal culturesMaximal mRNA increase between 5-12 hours, maximal protein at 24 hours researchgate.net
CX1837Enhances peri-infarct BDNF inductionMouse peri-infarct cortex post-stroke- jneurosci.org

Regulation of Neurite Growth and Synaptogenesis

By increasing the expression of neurotrophic factors like BDNF, AMPA receptor modulators can indirectly promote neurite growth and the formation of new synapses (synaptogenesis). nih.gov BDNF is a potent regulator of these processes, and its upregulation by AMPA receptor modulators provides a molecular pathway for these compounds to influence neuronal structure and connectivity. nih.gov

Positive modulation of AMPA receptors has been shown to stimulate local protein synthesis in dendrites, an effect mediated by BDNF secretion and the activation of its receptor, TrkB. nih.gov This localized protein synthesis is thought to be essential for the stabilization of synaptic changes and the formation of new synaptic contacts. nih.gov Therefore, by enhancing both neuronal activity and BDNF signaling, AMPA receptor modulators can create a favorable environment for the growth and remodeling of neuronal circuits.

Cellular and Synaptic Neurobiology of Ampar Modulation

Interactions with Nitric Oxide (NO) Signaling

While direct studies on the interaction between AMPA receptor modulator-3, also known as LY392098, and nitric oxide (NO) signaling pathways are not extensively documented in current research literature, the broader context of NO's role in glutamatergic transmission and synaptic plasticity provides a framework for potential interactions. Nitric oxide is a retrograde messenger that plays a significant role in the modulation of synaptic strength and plasticity, processes in which AMPA receptors are centrally involved.

Nitric oxide is known to be produced in postsynaptic neurons following the activation of NMDA receptors and subsequently diffuses to the presynaptic terminal to enhance neurotransmitter release. This signaling cascade is a key component of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. Given that this compound potentiates AMPA receptor function, it is plausible that its activity could be influenced by or could influence NO-mediated signaling pathways that also regulate synaptic efficacy.

Research has demonstrated that positive allosteric modulators of AMPA receptors can have antidepressant-like effects. nih.govresearchgate.net Interestingly, inhibitors of nitric oxide synthase have also been shown to possess antidepressant-like properties, suggesting a complex interplay between the glutamatergic system, including AMPA receptors, and NO signaling in the regulation of mood. nih.gov The antidepressant effects of some glutamatergic agents, like ketamine, are thought to involve both the inhibition of NMDA receptors and subsequent activation of AMPA receptors, a process that can also influence nitric oxide production. nih.govnih.gov

However, it is important to note that no direct experimental evidence from the available research specifically details the modulation of nitric oxide signaling by this compound or vice versa. Future studies would be necessary to elucidate any specific interactions between this particular modulator and the nitric oxide signaling cascade in the context of synaptic neurobiology.

Detailed research findings on the electrophysiological effects of this compound (LY392098) have been established in studies on prefrontal cortical neurons. nih.gov These findings highlight its potency and selectivity as a positive modulator of native AMPA receptors. nih.gov

Table 1: Electrophysiological Profile of this compound (LY392098)
ParameterValueCell TypeReference
EC501.7 ± 0.5 µMAcutely isolated prefrontal cortex neurons nih.gov
Maximal Potentiation31.0 ± 4.1-fold increaseAcutely isolated prefrontal cortex neurons nih.gov
Agonist Potency IncreaseApproximately sevenfoldAcutely isolated prefrontal cortex neurons nih.gov
SelectivityNo activity at NMDA receptorsPrefrontal cortex neurons nih.gov

Preclinical Pharmacological Investigations and Neurobiological Relevance

In Vitro and Ex Vivo Electrophysiological Characterization of AMPAR Modulators

Investigations into the effects of novel compounds on AMPA receptor function are foundational to understanding their potential as therapeutic agents. These studies typically involve precise electrophysiological and binding assays to determine how a modulator interacts with the receptor and influences its activity in response to the primary neurotransmitter, glutamate (B1630785).

The primary characterization of AMPA receptor modulator-3 available from scientific chemical suppliers indicates its activity as a positive allosteric modulator. In an in vitro setting using Human Embryonic Kidney (HEK-293) cells engineered to express the flip isoform of the iGluR4 AMPA receptor subunit, the compound demonstrated the ability to potentiate currents elicited by glutamate. medchemexpress.com

This effect was quantified to establish the compound's potency. The half-maximal effective concentration (EC₅₀), which represents the concentration of the modulator required to elicit 50% of its maximum effect, was determined to be 4.4 μM for the potentiation of responses to 100 μM L-glutamate. medchemexpress.com This finding confirms the compound's modulatory activity at a specific AMPA receptor subtype.

Table 1: In Vitro Potency of this compound

Assay System Receptor Subtype Agonist EC₅₀
HEK-293 Cells iGluR4 flip 100 μM L-glutamate 4.4 μM

Data derived from publicly available chemical supplier information.

Further detailed characterization, such as the modulator's impact on receptor deactivation and desensitization kinetics, which are critical determinants of a modulator's functional profile, has not been reported in accessible literature.

Radioligand binding assays are essential for determining the affinity of a modulator for its specific allosteric binding site on the AMPA receptor complex and for understanding its binding kinetics. However, no specific studies employing radiolabeled this compound or competitive binding assays against known radiolabeled allosteric modulators to determine its binding affinity (Kᵢ) or dissociation constant (Kₐ) are currently available in published research. Such data would be crucial for confirming its binding site and understanding its interaction with the receptor at a molecular level.

Behavioral and Cognitive Research in Animal Models

Translating in vitro findings to potential therapeutic effects requires extensive testing in animal models. These studies are designed to assess whether a compound can produce meaningful changes in behavior, particularly in cognitive domains relevant to human disorders.

While the general class of AMPA receptor positive modulators has been widely investigated for its potential to enhance learning and memory, specific in vivo studies detailing the effects of this compound in standard behavioral paradigms (e.g., Morris water maze, novel object recognition, fear conditioning) have not been published. Therefore, its capacity to enhance cognitive functions such as memory acquisition, consolidation, or retrieval in animal models remains uncharacterized.

Similarly, there is no available research on the efficacy of this compound in animal models designed to mimic cognitive impairment associated with conditions like Alzheimer's disease or schizophrenia. Such studies would be necessary to evaluate its potential to reverse or ameliorate disease-related cognitive deficits.

Neurodevelopmental and Psychiatric Disorder Models

The role of glutamatergic signaling in the pathophysiology of neurodevelopmental and psychiatric disorders is an area of intense research. Positive modulation of AMPA receptors has been proposed as a potential therapeutic strategy for the cognitive and social deficits observed in some of these conditions. However, there are no specific published preclinical studies investigating the effects of this compound in animal models relevant to neurodevelopmental disorders (e.g., Fragile X syndrome, autism spectrum disorder models) or psychiatric disorders (e.g., models of depression or the cognitive symptoms of schizophrenia).

Modulation of Social Behavior in Autism Spectrum Disorder Animal Models (e.g., Cntnap2 knockout mice, valproic acid-exposed mice)

Investigations into the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators have shown promise in addressing social deficits in animal models of Autism Spectrum Disorder (ASD). nih.govnih.gov Two commonly utilized models are the Cntnap2 knockout (KO) mice, which exhibit decreased glutamate receptor expression and transmission, and mice prenatally exposed to valproic acid (VPA), which show increased glutamate receptor expression and transmission. nih.govresearchgate.net

In Cntnap2 KO mice, which display reduced sociability and social novelty preference, the administration of an AMPA receptor positive allosteric modulator (PAM) has been shown to rescue these social impairments. nih.govfrontiersin.org Conversely, in VPA-exposed mice that also exhibit social deficits, an AMPA receptor antagonist was effective in ameliorating these behaviors. nih.govnih.gov These findings suggest that normalizing aberrant excitatory neurotransmission through the modulation of AMPA receptors can specifically improve social deficits. nih.govresearchgate.net Interestingly, the modulation of AMPA receptors in these models did not significantly affect other ASD-like behaviors such as repetitive grooming or hyperactivity. nih.gov

Further studies have demonstrated that direct administration of an AMPA receptor agonist or antagonist to control mice can induce social impairments without affecting other behaviors, reinforcing the specific role of AMPA receptor-mediated transmission in social behavior. nih.govnih.gov The VPA model is a widely recognized model for ASD, as prenatal exposure to valproic acid in both rodents and humans is associated with an increased risk of developing ASD. en-journal.orgfrontiersin.org

Table 1: Effects of AMPA Receptor Modulators on Social Behavior in ASD Animal Models

Animal Model Glutamatergic Profile AMPA Modulator Type Effect on Social Behavior
Cntnap2 KO Mice Decreased glutamate receptor expression and transmission nih.govresearchgate.net Positive Allosteric Modulator (PAM) nih.gov Rescue of social deficits nih.govfrontiersin.org
Valproic Acid (VPA)-Exposed Mice Increased glutamate receptor expression and transmission nih.govnih.gov Antagonist nih.gov Amelioration of social deficits nih.gov
Control ICR Mice Normal Agonist or Antagonist nih.gov Impairment of social behavior nih.govnih.gov

Preclinical Assessment in Models of Major Depressive Disorder

The glutamatergic system, particularly the AMPA receptor, has emerged as a significant area of investigation for the pathophysiology and treatment of Major Depressive Disorder (MDD). nih.govnih.gov Preclinical studies have demonstrated that positive modulation of AMPA receptors can produce antidepressant-like effects. wikipedia.orgresearchgate.net The rapid-acting antidepressant effects of ketamine are believed to be mediated, in part, through the modulation of AMPA receptor signaling. nih.gov

In various animal models of depression, AMPA receptor potentiators have consistently shown antidepressant-like activity. researchgate.net For instance, the ketamine metabolite (2R,6R)-hydroxynorketamine (HNK) exerts its antidepressant effects through an AMPA receptor-dependent mechanism. nih.gov This is associated with an acute increase in excitatory neurotransmission followed by a long-term increase in the synaptic levels of the AMPA receptor subunits GluA1 and GluA2. nih.gov

Chronic stress, a key factor in the development of depression, has been shown to alter glutamatergic transmission and AMPA receptor function in brain regions associated with mood and emotion. nih.govresearchgate.net Pharmacological enhancement of AMPA receptor transmission has been found to synergize with the effects of conventional antidepressants in preclinical models. nih.gov These findings support the concept that direct positive modulation of AMPA receptors is a promising therapeutic strategy for developing novel and rapid-acting antidepressants. nih.gov

Table 2: Preclinical Evidence for AMPA Receptor Modulation in Depression Models

Model/Compound Mechanism Observed Antidepressant-like Effects
Ketamine/(2R,6R)-HNK AMPA receptor-dependent increase in excitatory neurotransmission nih.gov Rapid and sustained antidepressant effects nih.gov
AMPA Receptor Potentiators (e.g., CX614, LY392098) Enhancement of AMPA receptor function and BDNF expression nih.gov Antidepressant effects in various animal models nih.govresearchgate.net
Chronic Stress Models Reversal of stress-induced deficits in AMPA receptor signaling nih.govresearchgate.net Alleviation of depression-like behaviors nih.gov

Research in Animal Models of Schizophrenia

Dysfunction of the glutamatergic system has been strongly implicated in the pathophysiology of schizophrenia. cardiff.ac.uk Research in animal models suggests that alterations in AMPA receptor function contribute to the cognitive and behavioral deficits observed in the disorder. nih.gov

Animal models of schizophrenia can be created through various methods, including the administration of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP), which induces behavioral hyperactivity and deficits in sensorimotor gating, a key feature impaired in schizophrenia. nih.gov Studies have shown that enhancing AMPA receptor-mediated synaptic transmission could be a viable therapeutic strategy. cardiff.ac.uk For instance, some studies indicate that zinc, which can potentiate AMPA receptor activity at certain concentrations, may have a role in modulating glutamatergic activity in schizophrenia. mdpi.com

Postmortem studies of individuals with schizophrenia have revealed alterations in AMPA receptor subunits in the prefrontal cortex, which correlates with functional impairments in AMPA receptor currents. nih.gov Animal models that replicate these molecular abnormalities are crucial for testing the efficacy of AMPA receptor modulators in restoring normal synaptic function. nih.gov The development of AMPA receptor PAMs offers a potential avenue for treating the cognitive symptoms of schizophrenia by enhancing excitatory signaling in key brain circuits. cardiff.ac.uk

Neurodegenerative and Neurological Disorder Models

Synaptic Dysfunction in Alzheimer's Disease Animal Models

Synaptic dysfunction is an early and critical feature of Alzheimer's disease (AD), and impairments in AMPA receptor signaling are believed to play a significant role. nih.gov In animal models of AD, such as the 3xTg-AD mouse model, early cognitive impairments are associated with alterations in AMPA receptor function and trafficking. nih.gov

Studies have shown a reduction in the insertion of GluA1-containing AMPA receptors into the synapse during long-term potentiation (LTP), a cellular correlate of learning and memory, in these models. nih.gov This leads to impaired synaptic plasticity. nih.gov The dysfunction in AMPA signaling is linked to changes in the actin cytoskeleton, which is crucial for maintaining the structure of dendritic spines, the primary sites of excitatory synapses. nih.gov

Furthermore, the accumulation of soluble amyloid-β (Aβ) peptides, a hallmark of AD, has been shown to contribute to LTP impairment. nih.gov In some AD models, there is a reduction in the neuronal surface expression of AMPA receptors. nih.gov These findings suggest that targeting AMPA receptor function could be a therapeutic strategy to mitigate the early synaptic and cognitive deficits observed in Alzheimer's disease. nih.govcore.ac.uk

Preclinical Studies in Huntington's Disease Models

Cognitive decline is an early symptom of Huntington's disease (HD), and evidence suggests that deficits in hippocampal synaptic plasticity are a contributing factor. nih.gov Preclinical studies in various rodent models of HD have revealed that the surface diffusion of AMPA receptors, a key process for synaptic plasticity, is disturbed. nih.gov

This impaired AMPA receptor trafficking has been linked to defects in the brain-derived neurotrophic factor (BDNF)-tyrosine receptor kinase B (TrkB) signaling pathway. nih.gov Specifically, this leads to a reduced interaction between transmembrane AMPA receptor regulatory proteins (TARPs) and the postsynaptic density protein PSD-95. nih.gov

Interestingly, the antidepressant drug tianeptine (B1217405) has been shown to rescue the disturbed AMPA receptor surface diffusion in HD models by acting on the BDNF signaling pathway. nih.gov This restoration of AMPA receptor dynamics was accompanied by a recovery of impaired LTP and hippocampus-dependent memory in these animal models. nih.gov These findings highlight the potential of modulating AMPA receptor surface diffusion as a therapeutic target for the cognitive impairments in Huntington's disease. nih.gov

Investigations in Parkinson's Disease Models

Research into Parkinson's disease (PD) has also explored the role of the glutamatergic system, with a focus on AMPA receptors as a potential therapeutic target. cardiff.ac.uknih.gov In rodent models of Parkinson's disease, such as those induced by the neurotoxin 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), AMPA receptor potentiators have demonstrated neurotrophic and neuroprotective effects. nih.govnih.govinnoserlaboratories.com

Studies have shown that the AMPA receptor potentiator LY404187 can provide functional, neurochemical, and histological protection against the loss of dopaminergic neurons in these models. nih.gov Notably, these beneficial effects were observed even when treatment was initiated after significant cell death had already occurred, suggesting a potential for repairing existing damage. nih.gov The mechanism of action is thought to involve the enhancement of neurotrophic factor expression, such as BDNF, and an increase in growth-associated protein-43 (GAP-43), which is involved in neuronal growth and plasticity. nih.gov These preclinical findings suggest that AMPA receptor potentiators may offer a novel therapeutic approach to slow the progression and potentially repair the neurodegeneration seen in Parkinson's disease. nih.gov

Modulation in Experimental Models of Multiple Sclerosis

Multiple sclerosis (MS) is a debilitating disorder of the central nervous system (CNS) characterized by inflammation, demyelination, and neuronal degeneration. nih.gov While many treatments focus on modulating the immune system, there is a growing interest in neuroprotective strategies. nih.govtranspharmation.com One area of investigation involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial for fast synaptic transmission. nih.gov Over-activation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in MS. nih.govbioworld.com Positive allosteric modulators of AMPA receptors (AMPA-PAMs) are being studied for their potential to enhance synaptic transmission without causing the over-activation that leads to cell death. nih.gov

Research has focused on specific AMPA-PAMs, such as PF4778574, to assess their therapeutic potential in preclinical models of MS. nih.gov These models include the experimental autoimmune encephalomyelitis (EAE) model, which mimics the inflammatory and demyelinating aspects of MS, and the cuprizone (B1210641) model, which induces toxic demyelination. nih.govtranspharmation.com

In the MOG35-55 induced EAE model in mice, prophylactic administration of PF4778574 resulted in significant improvements in clinical scores and a reduction in neuronal loss. nih.gov Histological analysis revealed that while the modulator did not decrease microglial activity, it did reduce the areas of demyelination in the optic nerves and corpus callosum. nih.gov Further studies comparing PF4778574 with the established immunomodulatory drug fingolimod (B1672674) showed that both compounds significantly improved clinical EAE scores and decreased demyelination. nih.gov

In the cuprizone model of toxic demyelination, PF4778574 was found to increase the number of oligodendrocyte precursor cells and mature myelin-forming cells, indicating a pro-remyelinating effect. nih.gov These findings suggest that AMPA-PAMs could represent a promising therapeutic strategy for MS that extends beyond immunomodulation to offer neuroprotective and restorative benefits. nih.gov

Table 1: Effects of PF4778574 in Experimental MS Models
Experimental ModelKey FindingsObserved Effects
Experimental Autoimmune Encephalomyelitis (EAE)Prophylactic treatment showed notable improvement in clinical indices and reduced neuronal loss. nih.govReduced demyelinated areas in optic nerves and corpus callosum. nih.gov
Cuprizone-Induced Toxic DemyelinationIncreased the number of oligodendrocyte precursor cells and mature myelin-forming cells. nih.govSuggests a pro-remyelinating effect. nih.gov

Antiepileptic Research in Animal Seizure Models

AMPA receptor antagonists have demonstrated a broad spectrum of anticonvulsant activity in various animal seizure models, suggesting their potential utility in the treatment of epilepsy. nih.gov Unlike NMDA receptor antagonists, which have a more limited range of efficacy and can produce side effects like hyperlocomotion, AMPA receptor antagonists are effective against a wider array of seizure types, including fully kindled seizures, which are often resistant to NMDA antagonists. nih.gov This efficacy in kindling models points to their potential for treating partial seizures in humans. nih.gov

The antiepileptic profile of AMPA receptor modulators has been evaluated in several standard preclinical tests:

Maximal Electroshock Seizure (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures. mdpi.comresearchgate.net

Pentylenetetrazol (PTZ)-Induced Seizure Model: Activity in this chemoconvulsant model suggests potential efficacy against clonic seizures. nih.govresearchgate.net One modulator was found to be particularly potent against PTZ-induced clonic seizures. nih.gov

6 Hz Psychomotor Seizure Test: A compound's activity in this test indicates potential utility for difficult-to-treat partial seizures. nih.govoup.com

Amygdala-Kindled Rat Model: This model is predictive of efficacy for human temporal lobe epilepsy. mdpi.com AMPA receptor antagonists have been shown to significantly reduce motor seizure duration, afterdischarge duration, and seizure severity in fully amygdala-kindled rats. nih.gov

An important exception to the broad efficacy of AMPA receptor antagonists is their general lack of activity in genetic models of absence epilepsy. nih.gov This suggests they are unlikely to be effective for treating absence seizures in humans. nih.gov Recent studies also indicate that AMPA receptor antagonists could be beneficial in the acute treatment of status epilepticus, even in cases resistant to benzodiazepines. nih.gov

Table 2: Activity of AMPA Receptor Antagonists in Animal Seizure Models
Seizure ModelRelevanceObserved Efficacy of AMPA Antagonists
Maximal Electroshock (MES)Generalized tonic-clonic seizures. researchgate.netEffective. nih.gov
Pentylenetetrazol (PTZ)Clonic seizures. nih.govPotent activity observed. nih.gov
6 Hz Psychomotor SeizureTreatment-resistant partial seizures. nih.govoup.comActive. nih.gov
Amygdala-KindlingPartial seizures (e.g., temporal lobe epilepsy). nih.govmdpi.comEffective against fully kindled seizures. nih.gov
Genetic Absence Epilepsy ModelsAbsence seizures. nih.govPoor activity. nih.gov

AMPAR Signaling in Glioblastoma Cell Models

Glioblastoma (GB), a highly aggressive brain tumor, has been shown to utilize glutamate signaling to enhance its proliferation and invasion. nih.govnih.gov The tumor cells themselves release high concentrations of glutamate, creating a microenvironment that is toxic to surrounding neurons but which the cancer cells have adapted to survive in. harvard.edu A key component of this process is the expression of AMPA receptors on glioblastoma cells. nih.govnih.gov

Research using glioblastoma cell models has revealed several key aspects of AMPAR signaling in this cancer:

Subunit Composition: Glioblastoma cells predominantly express calcium-permeable AMPA receptors. nih.gov This is often due to the low expression of the GluR2 subunit, which typically renders the receptor impermeable to calcium. nih.gov Instead, these tumors express higher levels of GluR1 and GluR4 subunits. nih.govnih.gov

Calcium-Dependent Signaling: The calcium influx through these specialized AMPA receptors is critical for the tumor's malignant behavior. nih.govjneurosci.org Studies have shown that combining AMPA with a positive allosteric modulator like cyclothiazide (B1669527) leads to a significant increase in cytosolic calcium in primary glioblastoma cultures. nih.gov This calcium-dependent signaling activates pathways, such as the Akt pathway, which promotes cell survival and growth. jneurosci.org

Promotion of Invasion: AMPAR signaling is linked to enhanced tumor cell motility and invasion. nih.govnih.gov Overexpression of the GluR1 subunit has been shown to increase glioma cell adhesion to the extracellular matrix and enhance invasion in in vitro assays. nih.gov In intracranial xenograft models, this overexpression led to perivascular and subependymal invasion patterns similar to those seen in human glioblastoma. nih.gov

Neurogliomal Synapses: A significant discovery is the formation of functional synapses between neurons and glioma cells. nih.gov These "neurogliomal synapses" are driven by AMPA receptor activation on the glioma cells, which propagates calcium signals throughout the tumor network via tumor microtubes, enhancing resistance and proliferation. nih.gov

Given this understanding, modulating AMPAR signaling is a target for therapeutic intervention. The AMPA receptor antagonist perampanel (B3395873) has been shown to reduce tumor cell proliferation and growth in in vivo glioma models. nih.gov However, research also suggests that glioblastoma cells can survive in the high-glutamate environment by down-regulating their own functional AMPA receptors, a mechanism that allows them to escape excitotoxic self-destruction. harvard.eduplos.org

Table 3: Role of AMPAR Signaling in Glioblastoma Models
Aspect of AMPAR SignalingFinding in Glioblastoma ModelsFunctional Consequence
Receptor Subunit ExpressionPredominantly express calcium-permeable GluR1 and GluR4 subunits; low expression of the calcium-impermeable GluR2 subunit. nih.govnih.govAllows for significant calcium influx upon glutamate binding. nih.gov
Intracellular SignalingActivation of AMPARs leads to increased cytosolic calcium, which in turn activates pro-survival pathways like Akt. nih.govjneurosci.orgEnhances proliferation and confers resistance to therapeutics. nih.gov
Cell Invasion and MotilityAMPAR stimulation enhances glioma cell adhesion and invasion. nih.govPromotes tumor dissemination within the brain. nih.gov
Therapeutic ModulationAntagonists like Perampanel reduce tumor growth in vivo. nih.govSuggests AMPARs are a viable therapeutic target. nih.gov

Emerging Research Avenues and Future Directions in Ampar Modulation

Precision Modulation: Subunit-Specific and Brain Region-Specific Approaches

A significant challenge in developing AMPAR modulators is achieving therapeutic effects without inducing side effects. researchgate.net A promising strategy to overcome this is precision modulation, which involves targeting specific AMPAR subtypes or receptors in particular brain regions. nih.gov

AMPARs are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. mdpi.com The specific subunit composition determines the receptor's functional properties. mdpi.com Modulators that can selectively target receptors with a particular subunit composition could offer a more refined therapeutic effect. For instance, transmembrane AMPAR regulatory proteins (TARPs) and other auxiliary subunits, which associate with AMPARs in a region-specific manner, present novel targets for achieving such selectivity. mdpi.comnih.gov Targeting these auxiliary subunits could allow for the development of drugs that modulate AMPAR function in specific neuronal circuits, potentially enhancing therapeutic efficacy and reducing off-target effects. nih.govnih.gov

Furthermore, the regulation of synaptic AMPARs can differ between brain regions. For example, the mechanisms governing AMPAR phosphorylation and subsequent synaptic trafficking have been shown to be different in the visual cortex compared to the hippocampus. nih.gov This regional diversity in AMPAR regulation suggests that it may be possible to design modulators that exert their effects in a brain-region-specific manner, which could be highly beneficial for treating localized brain disorders. nih.govmdpi.com

Table 1: Examples of Brain Region-Specific Expression of AMPAR Auxiliary Subunits
Auxiliary SubunitEnriched Brain Region(s)Potential Therapeutic Implication
TARP γ-2 (stargazin)CerebellumModulation of motor coordination
TARP γ-8HippocampusModulation of learning and memory
CNIH3Hippocampus, CortexModulation of cognitive functions
GSG1LStriatum, CortexModulation of motor control and executive functions

Computational Approaches for Rational Modulator Design

The development of novel AMPAR modulators is increasingly being driven by computational approaches. cemi-ras.ru Structure-based drug design, which utilizes the three-dimensional structure of the AMPAR, has become a powerful tool for the rational design of new modulators. nih.govstrath.ac.uk By understanding the precise binding sites and the conformational changes that occur upon modulator binding, scientists can design molecules with improved potency and selectivity. nih.gov

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of AMPARs in complex with various modulators. jneurosci.orgesrf.fr These structural insights are invaluable for computational modeling and virtual screening of compound libraries to identify new potential modulators. nih.gov For example, the identification of a U-shaped allosteric binding site has spurred the design of dimeric molecules with potent modulatory effects. nih.gov Molecular dynamics simulations further allow researchers to study the dynamic interactions between a modulator and the receptor, providing a deeper understanding of the mechanism of action. nih.gov

Table 2: Key Computational Techniques in AMPAR Modulator Design
TechniqueApplicationExample
X-ray CrystallographyProvides high-resolution 3D structures of the receptor-ligand complex.Determining the binding mode of aniracetam (B1664956) and CX614 to the GluA2 ligand-binding domain. jneurosci.org
Cryo-Electron Microscopy (Cryo-EM)Visualizes the structure of large, flexible protein complexes like the full AMPAR. nih.govRevealing the mechanism of positive allosteric modulation in the mGlu5 receptor. esrf.fr
Molecular DockingPredicts the preferred orientation of a modulator when bound to the receptor.Screening virtual libraries of compounds for potential AMPAR modulators.
Molecular Dynamics SimulationsSimulates the movement of atoms and molecules to understand the dynamic behavior of the receptor-modulator complex.Investigating the conformational changes induced by modulator binding.

Interplay with Other Neurotransmitter Systems and Intracellular Pathways

AMPAR function is not isolated but is intricately linked with other neurotransmitter systems and intracellular signaling pathways. mdpi.com Understanding these interactions is crucial for a comprehensive approach to AMPAR modulation. For instance, the glutamatergic system, of which AMPARs are a key component, has a close relationship with the dopaminergic system, and dysregulation in their interplay is implicated in disorders like schizophrenia. rsc.org

Positive allosteric modulators of AMPA receptors can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and synaptic plasticity. mdpi.com This highlights a downstream effect of AMPAR modulation that could have significant therapeutic implications for neurodegenerative diseases. mdpi.com Furthermore, AMPAR trafficking and function are regulated by various intracellular signaling cascades involving protein kinases like PKA and PKC. nih.govmdpi.com Modulators that can influence these pathways could offer another layer of control over AMPAR activity.

Development of Novel In Vitro and In Vivo Systems for AMPAR Modulation Research

Advancements in research models are essential for accelerating the discovery and development of new AMPAR modulators. nih.gov High-throughput screening assays using cell lines expressing specific AMPAR subunit combinations are valuable tools for identifying novel compounds. researchgate.net The use of voltage-sensitive dyes and calcium flux assays allows for the rapid screening of large chemical libraries. researchgate.net

More complex in vitro models, such as those derived from human induced pluripotent stem cells (hiPSCs), are being developed to better recapitulate the human disease state and improve the predictive validity of preclinical studies. ukri.org These models can provide a more physiologically relevant platform for testing the effects of AMPAR modulators.

In the realm of in vivo research, the development of sophisticated imaging techniques allows for the visualization of AMPAR trafficking and synaptic plasticity in real-time in living animals. nih.govyoutube.com Techniques like two-photon microscopy combined with fluorescently tagged AMPARs enable researchers to directly observe how neuronal activity and sensory experience modulate AMPAR dynamics at individual synapses. nih.govmssm.edu These advanced in vivo systems are crucial for understanding the physiological effects of AMPAR modulators in the context of a functioning brain.

Unraveling Comprehensive Molecular Mechanisms of Allosteric Modulation

A deep understanding of the molecular mechanisms underlying allosteric modulation is fundamental to the rational design of new drugs. Allosteric modulators bind to a site on the receptor that is distinct from the glutamate (B1630785) binding site and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to glutamate. nih.gov

Structural studies have revealed that positive allosteric modulators often bind at the dimer interface of the ligand-binding domains, stabilizing the active conformation of the receptor and slowing its desensitization. jneurosci.orgnih.gov Cryo-EM studies have provided unprecedented views of the entire AMPAR complex, revealing how modulators and auxiliary subunits work together to shape the receptor's function. nih.gov For example, these studies have shown how TARPs can encircle the ion channel and influence its properties. nih.gov

The competition between positive and negative allosteric modulators at the molecular level is also an area of active investigation. nih.gov Recent research has shown that a negative allosteric modulator can outcompete a positive one, providing a new framework for understanding the allostery of AMPARs. nih.gov A complete picture of the conformational changes and the intricate molecular interactions that govern allosteric modulation will be essential for developing the next generation of highly specific and effective AMPAR-targeted therapies.

Q & A

Q. Q1. What methodological approaches are recommended for determining the EC50 of AMPA receptor modulator-3 in electrophysiological assays?

To quantify modulator potency, use whole-cell patch-clamp recordings on heterologously expressed AMPA receptor subunits (e.g., GluA1/2) in HEK293 cells or primary neuronal cultures. Include:

  • Concentration-response curves with at least six modulator concentrations.
  • Normalization to baseline current (e.g., kainate-evoked responses) to account for receptor desensitization .
  • Validation with control modulators (e.g., cyclothiazide) to confirm assay specificity.

Q. Q2. How do AMPA receptor auxiliary subunits (e.g., TARPs, CNIHs) influence the pharmacological profile of modulator-3?

Auxiliary subunits alter modulator efficacy by stabilizing receptor conformations. For example:

  • TARP γ-8 enhances modulator-3’s EC50 by reducing desensitization kinetics, whereas TARP γ-2 may attenuate effects.
  • Co-expression systems (e.g., GluA2 + TARP γ-8 in Xenopus oocytes) combined with rapid agonist application can isolate subunit-specific modulation .

Q. Q3. What in vitro models are optimal for studying modulator-3’s neuroprotective effects?

  • Primary cortical/hippocampal neurons exposed to glutamate excitotoxicity or oxygen-glucose deprivation.
  • Outcome measures : Cell viability (MTT assay), dendritic spine density (confocal microscopy), and synaptic protein expression (Western blot) .

Advanced Research Questions

Q. Q4. How can conflicting data on modulator-3’s EC50 across studies be resolved?

Discrepancies often arise from:

  • Receptor isoform heterogeneity (e.g., GluA1 vs. GluA2 dominance).
  • Auxiliary subunit composition (e.g., TARP γ-8 vs. CNIH3).
    Resolution strategies :
    • Standardize receptor subunit ratios using transfection protocols (e.g., 1:1 GluA1:GluA2 + auxiliary subunits).
    • Report auxiliary subunit identities in methodology to enable cross-study comparisons .

Q. Q5. What structural biology techniques elucidate modulator-3’s binding site on AMPA receptors?

  • Cryo-EM of GluA2-TARP γ-8 complexes bound to modulator-3 to resolve allosteric pocket interactions.
  • Molecular dynamics simulations to predict modulator-induced conformational changes in the ligand-binding domain (LBD) and transmembrane domains .

Q. Q6. How does modulator-3’s activity vary in disease-relevant models (e.g., epilepsy, depression)?

  • Epilepsy models : Test modulator-3 in kainate-induced seizure models; monitor EEG spikes and neuronal survival.
  • Depression models : Use chronic unpredictable stress (CUS) in rodents; assess AMPA receptor trafficking (e.g., GluA1 phosphorylation at Ser845) via immunohistochemistry .

Q. Q7. What strategies address modulator-3’s limited subtype selectivity in vivo?

  • Bivalent ligand design : Combine modulator-3 with a second pharmacophore targeting auxiliary subunit interfaces (e.g., TARP γ-8-specific motifs).
  • Pharmacokinetic optimization : Adjust logP and blood-brain barrier permeability using in silico ADMET profiling .

Methodological Considerations for Experimental Design

Q. Q8. How should researchers control for off-target effects in modulator-3 studies?

  • Knockout/knockdown models : Use CRISPR-Cas9 to delete GluA subunits or auxiliary proteins (e.g., CNIH3) in cell lines.
  • Selective antagonists : Pre-treat with competitive antagonists (e.g., NBQX) to isolate AMPA receptor-specific effects .

Q. Q9. What statistical frameworks are robust for analyzing modulator-3’s dose-dependent effects?

  • Non-linear regression (e.g., Hill equation) for EC50/IC50 calculations.
  • Mixed-effects models to account for inter-animal variability in in vivo studies .

Q. Q10. How can transcriptomic/proteomic data enhance mechanistic studies of modulator-3?

  • RNA sequencing : Identify AMPA receptor subunit expression patterns in modulator-3-treated vs. control tissues.
  • Phosphoproteomics : Map post-translational modifications (e.g., GluA1 phosphorylation) linked to synaptic plasticity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMPA receptor modulator-3
Reactant of Route 2
Reactant of Route 2
AMPA receptor modulator-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.